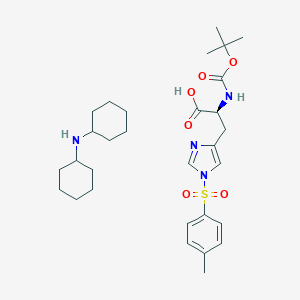

Boc-His(Tos)-OH.DCHA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRUVXUHYUOWJW-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215381 | |

| Record name | N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65057-34-3 | |

| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65057-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065057343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(tert-Butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-1-(p-tosyl)-L-histidine, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dicyclohexylamine (DCHA) Salt of Boc-His(Tos)-OH: A Technical Guide to its Purpose and Application in Peptide Synthesis

Introduction: The Histidine Challenge in Peptide Synthesis

The strategic incorporation of histidine into synthetic peptides is fundamental to replicating the structure and function of a vast array of biologically active molecules. However, the unique imidazole side chain of histidine presents a persistent challenge for peptide chemists. Its nucleophilic character can lead to undesirable side reactions, and the π-nitrogen is known to catalyze the racemization of the α-carbon during the activation step of peptide coupling, compromising the stereochemical integrity of the final product.[1][2] Effective protection of the imidazole ring is therefore not merely a recommendation but a necessity for successful and high-purity peptide synthesis.[3]

This technical guide provides an in-depth analysis of a specific and widely used histidine derivative, Nα-Boc-N(im)-tosyl-L-histidine (Boc-His(Tos)-OH), with a core focus on the critical role of its dicyclohexylamine (DCHA) salt form. We will explore the causal chemistry behind the choice of this formulation, its practical implications for stability and handling, and provide field-proven protocols for its successful application in Boc-strategy solid-phase peptide synthesis (SPPS).

The Rationale for Salt Formation: Ensuring Stability and Purity

While protected amino acids are commercially available as free acids, many are also supplied as dicyclohexylammonium (DCHA) or cyclohexylammonium (CHA) salts. The formation of these salts is a deliberate chemical strategy employed when the free carboxylic acid form of the derivative is chemically unstable, non-crystalline (oily or amorphous), or difficult to purify.[4]

The primary purpose of the DCHA salt in Boc-His(Tos)-OH is to confer enhanced stability and improve handling characteristics . Dicyclohexylamine is a bulky, non-hygroscopic organic base that reacts with the free carboxylic acid of the Boc-His(Tos)-OH molecule to form a stable, crystalline solid.[4] This crystalline lattice structure is less susceptible to degradation from environmental factors such as moisture and temperature compared to the often amorphous free acid. For researchers, this translates to a longer shelf-life, more reliable weighing and handling, and ultimately, greater confidence in the quality of the starting material for a synthesis campaign.

| Property | Boc-His(Tos)-OH (Free Acid) | Boc-His(Tos)-OH · DCHA Salt |

| Physical Form | Often an oil or amorphous solid | Crystalline solid |

| Stability | Prone to degradation, potentially hygroscopic | Enhanced thermal and storage stability |

| Handling | Can be difficult to weigh and handle accurately | Free-flowing powder, easy to handle |

| Purity | Purification can be challenging | Crystallization facilitates high purity |

The Tosyl Protecting Group in Boc-SPPS: A Strategic Choice

The p-toluenesulfonyl (tosyl or Tos) group is a robust protecting group for the imidazole nitrogen of histidine in the context of Boc-SPPS.[5] Its primary function is to act as an electron-withdrawing group, reducing the nucleophilicity and basicity of the imidazole ring. This effectively prevents side-chain acylation during coupling and mitigates the risk of racemization.[1][6]

Compared to other histidine protecting groups used in Boc-SPPS, the tosyl group offers a balance of stability and lability:

-

N(im)-Dinitrophenyl (Dnp): The Dnp group is exceptionally stable to the acidic conditions of Boc-SPPS, including the final cleavage with hydrogen fluoride (HF). This high stability makes it suitable for the synthesis of long and complex peptides. However, its removal requires a separate, dedicated step using a nucleophile like thiophenol prior to the final HF cleavage, adding complexity to the workflow.[7][8]

-

N(im)-Benzyloxymethyl (Bom): The Bom group is highly effective at suppressing racemization.[6] However, its cleavage with HF can generate formaldehyde as a byproduct, which can lead to modifications of the peptide chain.[9]

-

N(im)-tert-Butoxycarbonyl (Boc): In a di-Boc derivative (Boc-His(Boc)-OH), the side-chain Boc group is labile and is removed simultaneously with the Nα-Boc group during the standard TFA deprotection step.[10] This makes it suitable for synthesizing short peptides or for placing a histidine residue near the N-terminus, but not for longer sequences where side-chain protection is required throughout the synthesis.

The tosyl group in Boc-His(Tos)-OH is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection but is readily cleaved during the final, strong acid deprotection step (e.g., HF), providing a reliable and streamlined workflow for many applications.[5]

Experimental Workflow: From DCHA Salt to Peptide Elongation

The use of the DCHA salt necessitates an initial conversion to the free acid before the amino acid derivative can be activated and coupled to the growing peptide chain. The following sections provide a comprehensive, step-by-step methodology.

Conversion of Boc-His(Tos)-OH · DCHA to the Free Acid

This protocol is a self-validating system to ensure the complete removal of dicyclohexylamine, which would otherwise interfere with the subsequent coupling reaction.

Caption: Workflow for the conversion of the DCHA salt to the free acid.

Detailed Protocol:

-

Suspension: Suspend one part by weight of the Boc-His(Tos)-OH · DCHA salt in 5-10 volumes of an organic solvent such as ethyl acetate or tert-butyl methyl ether.[4]

-

Acidification: While stirring, add a 10% aqueous solution of phosphoric acid portion-wise until the solid DCHA salt is completely dissolved and two clear liquid phases are observed. The use of phosphoric acid is critical, as hydrochloric acid can form the sparingly soluble dicyclohexylammonium chloride salt, complicating the extraction.[4]

-

Phase Separation & Washing:

-

Transfer the mixture to a separatory funnel. Check the pH of the lower, aqueous phase; it should be between 2 and 3. Separate and discard the aqueous phase.[4]

-

Wash the organic phase once more with a small volume of 10% phosphoric acid.

-

Wash the organic phase three times with water. It is crucial that the pH of the final aqueous wash is neutral (≥4) to ensure all phosphoric acid has been removed.[4]

-

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting free acid, Boc-His(Tos)-OH, is often obtained as a viscous oil or foam and should be used promptly in the subsequent coupling step.[4]

Coupling Protocol and Critical Considerations

A critical, field-proven insight regarding Boc-His(Tos)-OH is the lability of the tosyl group to 1-hydroxybenzotriazole (HOBt) .[11] HOBt is a common additive in carbodiimide-mediated coupling reactions (e.g., with DCC or DIC) used to suppress racemization and improve reaction rates. However, its use with Boc-His(Tos)-OH will prematurely cleave the tosyl protecting group, leaving the imidazole side chain vulnerable to side reactions.

Therefore, coupling reactions involving Boc-His(Tos)-OH must be performed in the absence of HOBt.

Caption: Recommended HOBt-free coupling workflow for Boc-His(Tos)-OH.

Recommended Coupling Protocol (using HBTU):

-

Resin Preparation: Following Nα-Boc deprotection with TFA and subsequent washing steps, neutralize the resin-bound peptide's N-terminal amine salt with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF or DCM. Wash thoroughly to remove excess base.

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-His(Tos)-OH (free acid, 3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. Once the test is negative (indicating consumption of the free amine), wash the resin thoroughly with DMF and DCM to prepare for the next synthesis cycle.

A Critical Side Reaction: Glycine Insertion via N(im)→N(α) Acyl Transfer

A significant and well-documented side reaction associated with the use of Boc-His(Tos)-OH involves the insertion of an unwanted glycine residue.[11] This phenomenon occurs under specific circumstances:

-

Following the coupling of Boc-His(Tos)-OH, the tosyl group is inadvertently cleaved. As discussed, this can be caused by the presence of HOBt.

-

The subsequent amino acid to be coupled is Boc-Gly-OH.

-

During the activation/coupling of Boc-Gly-OH, the unprotected imidazole nitrogen of the preceding histidine residue is acylated in addition to the intended N-terminal amine.

-

During the next TFA deprotection step, both the Nα-Boc group and the Boc group on the now-acylated imidazole are removed.

-

This is followed by an intramolecular N(im)→N(α) acyl transfer , where the glycine residue migrates from the imidazole side chain to the N-terminal amine of the peptide chain, resulting in the insertion of an extra glycine.

Caption: Mechanism of the Glycine insertion side reaction.

Mitigation Strategy:

The most effective way to circumvent this side reaction is to use a more stable protecting group for histidine, such as Dnp (dinitrophenyl) , when the sequence requires coupling a glycine immediately after a histidine.[11] The Dnp group is stable to the coupling conditions and will not be prematurely cleaved, thus preventing the initial side-chain acylation.[7]

Conclusion and Authoritative Recommendations

The dicyclohexylamine (DCHA) salt of Boc-His(Tos)-OH is a strategically formulated reagent designed to overcome the inherent instability of its free acid counterpart. By providing a stable, crystalline, and easy-to-handle solid, it ensures the quality and reliability of this critical building block for Boc-SPPS.

For researchers, scientists, and drug development professionals, the successful application of this reagent hinges on a clear understanding of its underlying chemistry:

-

Mandatory Conversion: The DCHA salt must be converted to the free acid prior to use via a careful liquid-liquid extraction with a non-interfering acid like phosphoric acid.

-

HOBt-Free Coupling: The tosyl group is labile to HOBt. Coupling protocols must avoid this reagent to prevent premature deprotection of the histidine side chain.

-

Sequence-Specific Risks: Be aware of the potential for glycine insertion when coupling Boc-Gly-OH after a Boc-His(Tos)-OH residue. Consider using the more robust Boc-His(Dnp)-OH for such sequences.

By adhering to these field-proven protocols and maintaining a deep understanding of the causal mechanisms at play, peptide chemists can confidently and successfully incorporate histidine into complex synthetic targets, ensuring the purity, integrity, and ultimate biological efficacy of the final molecule.

References

-

Suzuki, K., Nitta, K., & Endo, N. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386. [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation Technical Note. [Link]

-

AAPPTec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. AAPPTec Product Page. [Link]

-

Undheim, K., & E. F. V. Scriven. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(9), 502-510. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

AAPPTec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. AAPPTec Product Page. [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec Technical Resources. [Link]

-

Gairí, M., Lloyd-Williams, P., Albericio, F., & Giralt, E. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. Tetrahedron Letters, 31(50), 7363-7366. [Link]

-

Pabon, A., & P. E. P. E. LePlae. (2014). Direct comparison of amino acid and salt interactions with double-stranded and single-stranded DNA from explicit-solvent molecular dynamics simulations. Nucleic Acids Research, 42(21), 13017-13028. [Link]

-

van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1980). Mechanism of enantioselective ester cleavage by histidine-containing peptides at a micellar interface. 2. Effect of peptide structure. The Journal of Organic Chemistry, 45(4), 547-551. [Link]

-

van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1976). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 41(3), 547-548. [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Presentation. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Guchhait, G., & H. S. S. Kumar. (2018). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. The Journal of Organic Chemistry, 83(5), 2734-2743. [Link]

-

ResearchGate. (2018). How to remove a tosyl-group from an imidazole ring?. Q&A Forum. [Link]

-

van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1978). Enantioselective cleavage of esters by histidine-containing tripeptides in micellar solutions of various hexadecyltrialkylammonium bromide surfactants. Recueil des Travaux Chimiques des Pays-Bas, 97(2), 46-51. [Link]

-

ResearchGate. (n.d.). Specific activity comparison between amino acid salts and its free... Table from publication. [Link]

-

Rovelli, G., et al. (2017). Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents, and amino acids. Atmospheric Chemistry and Physics, 17(9), 5733-5751. [Link]

-

V. V. S. Rajendra Prasad, & S. Vasavi. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

-

Miller, J. T., & A. M. Spuches. (2017). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 18(1), 51-55. [Link]

-

Andreu, D., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]

-

ResearchGate. (n.d.). (A) Mechanism of NO and ON intramolecular acyl migration reaction... Figure from publication. [Link]

-

Merck Millipore. (n.d.). Novabiochem® The Combinatorial Chemistry Catalog. Catalog. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Reaction Overview. [Link]

Sources

- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. shop.bachem.com [shop.bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using Boc-His(Tos)-OH.DCHA in solid-phase peptide synthesis (SPPS).

An In-Depth Guide to the Application of Boc-His(Tos)-OH.DCHA in Solid-Phase Peptide Synthesis (SPPS)

Senior Application Scientist Notes

The synthesis of peptides containing histidine residues presents a unique set of challenges within the Boc/Bzl strategy of Solid-Phase Peptide Synthesis (SPPS). The nucleophilic character of the imidazole side chain necessitates robust protection to prevent undesirable side reactions, most notably side-chain acylation and racemization.[1][2] Among the arsenal of protected histidine derivatives, Nα-Boc-Nim-tosyl-L-histidine (Boc-His(Tos)-OH) stands out. This guide provides a comprehensive overview of its application, detailing the strategic rationale behind its use, potential pitfalls, and validated protocols for its successful incorporation into synthetic peptides. The commercially available dicyclohexylammonium (DCHA) salt, this compound, enhances stability and handling, and its conversion to the active free acid is a critical preliminary step in the synthesis workflow.[3][4]

Core Concepts: The Rationale Behind the Reagent's Design

To effectively utilize this compound, it is crucial to understand the distinct role of each component:

-

Nα-tert-Butyloxycarbonyl (Boc) Group: This is the temporary protecting group for the α-amino function, forming the basis of the Boc-SPPS strategy. It is characterized by its lability to moderately acidic conditions, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for its selective removal at the start of each coupling cycle without disturbing the more robust side-chain protecting groups.[5][6]

-

Nim-Tosyl (Tos) Group: The p-toluenesulfonyl group is employed for the "permanent" protection of the imidazole nitrogen in the histidine side chain. Its primary function is to reduce the nucleophilicity of the imidazole ring, thereby preventing it from engaging in side reactions during peptide chain elongation.[7] The Tos group is stable to the repetitive TFA treatments used for Boc deprotection but is cleaved under the harsh acidic conditions of the final cleavage step, typically using anhydrous hydrogen fluoride (HF).[8][9]

-

Dicyclohexylammonium (DCHA) Salt: Boc-amino acids are often supplied as DCHA salts to improve their crystallinity, stability, and shelf-life compared to the corresponding free acids.[3] This salt form is not active in coupling reactions and must be converted to the free carboxylic acid prior to the activation step. This is achieved through a straightforward acid-base extraction.

Reagent Profile and Comparative Data

A clear understanding of the reagent's properties is essential for its proper handling and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | N-cyclohexylcyclohexanamine;(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [10] |

| CAS Number | 65057-34-3 | [11] |

| Molecular Formula | C₁₈H₂₃N₃O₆S · C₁₂H₂₃N | [7] |

| Appearance | White to off-white solid/powder | N/A |

| Solubility (Free Acid) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [11] |

| Storage Temperature | -20°C for long-term storage |[4][12] |

The selection of a side-chain protecting group for histidine is a critical decision in the design of a peptide synthesis strategy. The tosyl group has specific advantages and disadvantages compared to other available options in Boc-SPPS.

Table 2: Comparison of Common Histidine Side-Chain Protecting Groups in Boc-SPPS

| Protecting Group | Stability to TFA | Final Cleavage Conditions | Key Advantages & Considerations | Potential Side Reactions |

|---|---|---|---|---|

| Tosyl (Tos) | Generally stable | Strong acid (e.g., HF)[8] | Good protection against racemization. | Susceptible to cleavage by HOBt, leading to potential Nτ-acylation and subsequent Nτ→Nα acyl transfer (e.g., glycine insertion).[3][13] Best for short peptides or His near N-terminus.[14] |

| Dinitrophenyl (Dnp) | Stable | Thiolysis (e.g., thiophenol) prior to HF cleavage[8] | Very stable, excellent for long peptides. Orthogonal removal allows for side-chain manipulation. | Requires an additional deprotection step before final cleavage. |

| Benzyloxymethyl (Bom) | Stable | Strong acid (e.g., HF) | Provides excellent protection against racemization. | More costly and difficult to prepare compared to other derivatives.[3][14] |

Experimental Methodologies and Protocols

The successful incorporation of Boc-His(Tos)-OH requires meticulous attention to three key phases: preparation of the free acid, the coupling cycle, and the final cleavage from the resin.

Protocol 1: Generation of the Free Acid from this compound

This protocol must be performed before the coupling step, as the DCHA salt is unreactive.

-

Dissolution: Dissolve the this compound salt in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (10-20 mL per gram of salt).

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution to protonate the carboxylate and extract the dicyclohexylamine into the aqueous layer.[3]

-

Water Wash: Wash the organic layer with water and then with brine to remove residual acid and salt.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the Boc-His(Tos)-OH free acid as a foam or solid.

-

Verification: The resulting free acid should be used immediately or stored under inert gas at -20°C.

Protocol 2: Boc-SPPS Cycle for Incorporating Boc-His(Tos)-OH

This protocol outlines a standard manual workflow for one coupling cycle on a peptide-resin.

-

Starting Material: Nα-Boc deprotected peptide-resin (possessing a free terminal amine).

-

Resin Swelling & Deprotection (if necessary):

-

Swell the peptide-resin in DCM for 30-60 minutes.[15]

-

If the N-terminal Boc group is present, perform deprotection:

-

-

Neutralization:

-

Treat the peptide-resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes. Repeat this step once.[14]

-

Wash the resin with DMF (5x) to remove excess base.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve 3 equivalents of the Boc-His(Tos)-OH free acid (prepared in Protocol 1) and 3 equivalents of an activating agent (e.g., HBTU) in DMF.[18] Add 6 equivalents of DIEA to the solution.

-

Alternatively, for carbodiimide activation, dissolve 3 equivalents of Boc-His(Tos)-OH and 3 equivalents of HOBt in DMF. Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) and allow to pre-activate for 5-10 minutes.

-

Caution: Prolonged activation with HOBt can lead to partial cleavage of the Tos group.[3][19]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor coupling completion.[18] A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").[20]

-

Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

Diagram 1: General Workflow for a Boc-SPPS Cycle

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

This procedure cleaves the completed peptide from the resin support and removes all side-chain protecting groups, including the Tos group from histidine.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by trained personnel in a dedicated, HF-resistant fume hood and apparatus.

-

Preparation:

-

Dry the final peptide-resin thoroughly under vacuum.

-

Place the peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

-

Add a scavenger mixture to the vessel. A common "low-high" HF cleavage cocktail for peptides containing Arg(Tos) is recommended.[9] For every 1 gram of peptide-resin, add 1.0 mL of p-cresol and 1.0 mL of anisole as scavengers.

-

-

HF Distillation and Cleavage:

-

HF Removal and Peptide Precipitation:

-

After the reaction is complete, remove the HF under a stream of inert gas (e.g., nitrogen) or by vacuum.

-

Wash the residual resin with a small amount of TFA to recover any remaining peptide.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume (8-10 times the filtrate volume) of ice-cold diethyl ether or methyl t-butyl ether.[8]

-

-

Peptide Isolation and Purification:

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the peptide pellet several times with cold ether to remove scavengers and organic byproducts.

-

Dry the crude peptide under vacuum.

-

The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Key Challenges and Mitigation Strategies

While effective, the use of Boc-His(Tos)-OH is associated with a significant side reaction that researchers must be aware of.

Side Reaction: Glycine Insertion via Nτ→Nα Acyl Transfer

The most critical side reaction involving Boc-His(Tos)-OH is the insertion of an extra glycine residue.[13]

-

Mechanism: During the coupling step, reagents like 1-hydroxybenzotriazole (HOBt) can partially or fully cleave the Nim-tosyl group.[3][13] If the next amino acid to be coupled is Boc-Gly-OH, the activated glycine can acylate the now-unprotected imidazole nitrogen (Nτ). In a subsequent deprotection step, after the Boc groups are removed from both the glycine and the main chain, the glycine residue on the imidazole ring can transfer to the N-terminal α-amino group of the peptide chain. This results in the insertion of an unwanted glycine residue.

Diagram 2: Mechanism of Glycine Insertion Side Reaction

Caption: The pathway for the unwanted insertion of a glycine residue.

-

Mitigation Strategy:

-

Strategic Placement: The risk of this side reaction increases with the number of subsequent coupling cycles. Therefore, Boc-His(Tos)-OH is most reliably used for introducing histidine residues near the N-terminus of a peptide or in the synthesis of shorter peptides.[3][14]

-

Alternative Protection: For longer peptides where histidine is located far from the N-terminus, using a more stable protecting group like Dnp is recommended to circumvent this issue.[13]

-

Conclusion

This compound is a valuable and widely used reagent for incorporating histidine in Boc-SPPS. Its tosyl protecting group offers effective shielding of the imidazole side chain against racemization and acylation. However, its lability towards HOBt presents a significant risk for side reactions, particularly glycine insertion. By understanding the underlying chemistry, carefully selecting its position within the peptide sequence, and employing validated protocols for free acid preparation, coupling, and cleavage, researchers can successfully leverage this reagent to synthesize complex histidine-containing peptides with high fidelity.

References

- Fujii, N., Futaki, S., Yasumura, K., & Yajima, H. (1988). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed.

- BioCrick. (n.d.). This compound | CAS:65057-34-3.

- BenchChem. (2025). Synthesis of Histidine-Rich Peptides Using Boc-His(Boc)-OH: Application Notes and Protocols.

- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.

- BenchChem. (2025). Boc-His(Boc)-OH physical and chemical properties for synthesis.

- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- BenchChem. (n.d.). A Comparative Guide to Boc-His(Z)-OH and Boc-His(Trt)-OH in Peptide Synthesis.

- Chou, C. Y., et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. PubMed.

- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Unnamed Author. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.

- Ariadne Genomics. (n.d.). Boc-His(Tos)-OH·DCHA.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Polleuxlab. (n.d.). Boc-His(Tos)-OH·DCHA.

- Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.

- APExBIO. (n.d.). This compound - Protected Histidine Derivative.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Boc-D-His(Tos)-OH: A Deep Dive into Amino Acid Protection.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Kent, S., et al. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Boc-His(Tos)-OH·DCHA | Ariadne Genomics [ariadnegenomics.com]

- 5. peptide.com [peptide.com]

- 6. jk-sci.com [jk-sci.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 10. apexbt.com [apexbt.com]

- 11. This compound | CAS:65057-34-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. Boc-His(Tos)-OH·DCHA | Polleuxlab [polleuxlab.com]

- 13. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chempep.com [chempep.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. peptide.com [peptide.com]

- 20. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Standard Protocols for Coupling Boc-His(Tos)-OH DCHA in Peptide Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of histidine into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides, owing to its unique imidazole side chain which is often involved in biological activity. However, histidine is notoriously prone to racemization during activation and coupling, a significant side reaction that can compromise the final peptide's purity and function. This application note provides a detailed guide on the use of Nα-Boc-Nτ-tosyl-L-histidine dicyclohexylammonium salt (Boc-His(Tos)-OH·DCHA) in Boc-based solid-phase peptide synthesis (SPPS). We will explore the rationale behind the protecting group strategy, provide validated, step-by-step protocols for its handling and coupling, and present a troubleshooting guide to address common challenges.

Introduction: The Challenge of Histidine Incorporation

Histidine's imidazole side chain possesses a π-nitrogen (Nπ) whose lone pair of electrons is positioned proximally to the α-carbon. During the activation of the carboxyl group for peptide bond formation, this Nπ can function as an intramolecular base, abstracting the α-proton. This leads to an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-enantiomers, a process known as racemization[1][2]. Minimizing this epimerization is paramount for synthesizing stereochemically pure peptides. The use of a side-chain protecting group on the imidazole ring is the most effective strategy to mitigate this issue[1][3].

Boc-His(Tos)-OH is a derivative designed for this purpose, where the tosyl (Tos) group sterically and electronically shields the imidazole nitrogen. The molecule is often supplied as a dicyclohexylammonium (DCHA) salt to improve its shelf-life and handling characteristics[4]. This guide provides the necessary protocols to effectively utilize this important building block.

Anatomy of the Reagent: Boc-His(Tos)-OH·DCHA

A thorough understanding of each component of the reagent is crucial for its successful application.

-

Nα-Boc (tert-Butyloxycarbonyl) Group: This is the temporary protecting group for the α-amino function. It is stable to the basic conditions used for neutralization but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA), which is the standard deprotection method in Boc-SPPS[5][6].

-

Nτ-Tosyl (Tos) Group: This is a semi-permanent protecting group on the imidazole side chain. Its primary role is to prevent the imidazole nitrogen from catalyzing racemization[7][8]. The Tosyl group is stable to the repetitive TFA treatments used for Boc deprotection but is cleaved during the final, harsh acidolytic step (e.g., with anhydrous HF or TFMSA) used to release the peptide from the resin[5][7]. Crucially, the Tosyl group is labile to 1-Hydroxybenzotriazole (HOBt) , an additive commonly used in coupling reactions. Therefore, coupling strategies must be chosen carefully to avoid premature deprotection of the side chain[7][9].

-

DCHA (Dicyclohexylamine) Salt: The carboxylate of Boc-His(Tos)-OH is supplied as a salt with the bulky amine DCHA. This enhances the crystallinity and thermal stability of the amino acid derivative, making it easier to handle and store. However, the free carboxylic acid is required for activation and coupling. Therefore, the DCHA salt must be converted to the free acid immediately prior to its use in the synthesizer[10].

Prerequisite: Conversion of DCHA Salt to Free Acid

Before initiating the coupling reaction on the synthesizer, the DCHA salt must be quantitatively converted to its free acid form. This is a critical offline step.

Caption: Workflow for converting the DCHA salt to the free acid.

Protocol 1: Free Acid Generation

-

Dissolution: Dissolve the required amount of Boc-His(Tos)-OH·DCHA in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

-

Acidic Wash: Wash the organic solution three times with a cold 10% aqueous solution of potassium bisulfate (KHSO₄) or 5% citric acid. This protonates the carboxylate and extracts the dicyclohexylamine into the aqueous layer as its salt.

-

Water Wash: Wash the organic layer with water and then with brine to remove any remaining acid and salt.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure to yield the Boc-His(Tos)-OH free acid as a solid or foam.

-

Verification: Confirm the absence of DCHA by TLC or NMR if necessary before proceeding. The product should be used immediately or stored under inert gas at -20°C.

Standard Coupling Protocol in Boc-SPPS

The following protocol outlines a single coupling cycle for incorporating Boc-His(Tos)-OH into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Protocol 2: Coupling of Boc-His(Tos)-OH

This protocol assumes a starting peptide-resin that has a free Nα-amino group (after neutralization).

-

Reagent Preparation:

-

Prepare the Boc-His(Tos)-OH free acid as described in Protocol 1.

-

Dissolve the required equivalents of Boc-His(Tos)-OH (typically 2-4 eq. relative to resin substitution) in an appropriate solvent (DMF or DCM).

-

Prepare solutions of the coupling reagents and base.

-

-

Activation and Coupling (Recommended Method: DIC)

-

Activation: In a separate vessel, add N,N'-Diisopropylcarbodiimide (DIC, 1 eq. relative to the amino acid) to the solution of Boc-His(Tos)-OH. Allow the mixture to pre-activate for 5-10 minutes at 0°C. Note: Do not add HOBt, as it can cleave the Tosyl group[9].

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the resin mixture throughout the reaction.

-

-

Monitoring Reaction Completion

-

After the coupling time, take a small sample of resin beads and perform a qualitative test to check for the presence of free primary amines. The Kaiser (ninhydrin) test is standard[11].

-

A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

-

If the test is positive (beads turn dark blue), the coupling is incomplete. In this case, a second coupling (recoupling) with a freshly prepared activated amino acid solution is necessary.

-

-

Washing

-

Once coupling is complete, drain the reaction vessel and thoroughly wash the peptide-resin to remove excess reagents and byproducts. A typical wash cycle is 3x with DMF, followed by 3x with DCM.

-

Data Presentation: Reagents and Stoichiometry

The following table provides recommended starting parameters for the coupling step. Optimization may be required depending on the sequence and resin.

| Reagent/Parameter | Recommended Value | Rationale & Notes |

| Boc-His(Tos)-OH | 2.0 - 4.0 eq. | An excess is used to drive the reaction to completion. |

| DIC (or DCC) | 1.0 eq. (relative to amino acid) | Carbodiimide activator. DIC is often preferred as the resulting urea byproduct is more soluble. |

| HOBt Additive | 0 eq. | CRITICAL: HOBt must be excluded to prevent cleavage of the Nτ-Tosyl protecting group[7][9]. |

| Solvent | DMF or DCM | Choose a solvent that effectively swells the resin and dissolves reagents. |

| Reaction Time | 1 - 2 hours | Monitor with a Kaiser test; extend time or recouple if necessary. |

| Temperature | Room Temperature | Elevated temperatures can increase the risk of racemization, even with the Tosyl group present[2]. |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation or coupling time. 2. Steric hindrance from the peptide sequence. 3. Aggregation of the peptide-resin. | 1. Extend the coupling time or perform a recoupling. 2. Increase the equivalents of amino acid and coupling reagent. 3. Switch to a more effective swelling solvent like NMP, or add DMSO. Consider sonicating the reaction mixture[3]. |

| Detection of D-His Isomer in Final Peptide | 1. Premature cleavage of the Tosyl group. 2. Use of a strong base or elevated temperatures. 3. Over-activation of the carboxylic acid. | 1. Ensure HOBt is strictly excluded from the coupling step. 2. Maintain room temperature and use a hindered base like DIEA for neutralization steps only. 3. Minimize pre-activation time before adding the activated solution to the resin. |

| Side Product with Mass of (+85 Da) | Acylation of the imidazole ring by a subsequent coupling step. | This indicates the Tosyl group was lost. Re-evaluate the coupling protocol to ensure HOBt was not present. Check the purity of all reagents. |

| Low Yield of Final Peptide | Incomplete DCHA salt conversion, leading to lower effective concentration of the free acid. | Ensure the free acid generation (Protocol 1) is performed carefully and quantitatively. Verify complete conversion if issues persist. |

Conclusion

The successful incorporation of histidine using Boc-His(Tos)-OH·DCHA is highly achievable with careful attention to protocol details. The two most critical aspects are the quantitative conversion of the DCHA salt to the free acid prior to use and the strict exclusion of HOBt from the coupling step to maintain the integrity of the racemization-suppressing Tosyl group. By following the validated protocols and troubleshooting guides presented here, researchers can confidently synthesize high-purity, histidine-containing peptides for a wide range of applications in research and drug development.

References

-

Jones, J. H. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Gong, X., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development, 26(7), 2133–2143. [Link]

-

Pessi, A., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. International Journal of Peptide and Protein Research, 39(1), 58-62. [Link]

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag Berlin Heidelberg. (General knowledge, no direct URL for book text).

-

AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(1). [Link]

-

Forest, M., & Fournier, A. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(2), 89-94. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. [Link]

-

AAPPTEC. (n.d.). Boc-His(Tos)-OH. [Link]

-

Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields Lab. [Link]

-

EMD Millipore Corporation. (2012). Novabiochem® Coupling reagents. [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

Biron, E., & Lajoie, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide-Based Drug Design. [Link]

-

The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. [Link]

-

Ariadne Genomics. (n.d.). Boc-His(Tos)-OH·DCHA. [Link]

-

Organic Syntheses. (n.d.). L-Proline. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros. [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 3. peptide.com [peptide.com]

- 4. Boc-His(Tos)-OH·DCHA | Ariadne Genomics [ariadnegenomics.com]

- 5. chempep.com [chempep.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Deprotection of the Tosyl Group from the Histidine Imidazole Ring

Introduction: Navigating the Challenges of Tosyl Group Removal from Histidine

The p-toluenesulfonyl (tosyl) group is a robust and widely employed protecting group for the imidazole moiety of histidine in peptide synthesis and medicinal chemistry. Its electron-withdrawing nature reduces the basicity of the imidazole ring, mitigating side reactions such as racemization. However, the inherent stability of the N-tosyl bond presents a significant challenge for its removal, often necessitating harsh reaction conditions that can compromise the integrity of the target molecule, particularly complex peptides with sensitive functional groups.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of various methods for the deprotection of the tosyl group from the histidine imidazole ring. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights to aid in the selection of the most appropriate method based on substrate compatibility, desired yield, and available laboratory resources. Each section includes detailed, step-by-step protocols to ensure reproducible results.

Method Selection: A Strategic Approach

The choice of a deprotection strategy is not a one-size-fits-all decision. It requires careful consideration of the overall molecular architecture and the presence of other protecting groups or sensitive functionalities. The following sections will explore a range of methodologies, from harsh, classical approaches to milder, more contemporary techniques.

A summary of the primary deprotection strategies is presented below:

| Deprotection Strategy | Key Reagents | Typical Conditions | Advantages | Limitations |

| Mild Acylation | Acetic Anhydride, Pyridine | Room Temperature, 1.5-5 hours | Mild, high yielding (95-100%)[1] | May not be suitable for all substrates |

| Strong Acid Cleavage | HBr in Acetic Acid | 60-90°C, ~21 hours | Effective for robust substrates | Harsh conditions, potential for side reactions |

| Reductive Cleavage | Magnesium, Methanol | Room Temperature, ultrasonication | Mild, good functional group tolerance[2] | Requires specific equipment (ultrasonicator) |

| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, Pd/C | Room Temperature to Reflux | Avoids use of H₂ gas, generally mild[3] | Catalyst poisoning can be an issue |

| Dissolving Metal Reduction | Sodium in Liquid Ammonia | -78°C | Powerful reduction | Requires specialized setup and handling of hazardous reagents |

I. Mild Deprotection via Acylation: A Gentle Approach

This method offers a remarkably mild and efficient means of removing the tosyl group, proceeding through an initial acylation of the imidazole ring followed by hydrolysis.[1] This approach is particularly valuable when dealing with sensitive substrates that cannot tolerate harsh acidic or reductive conditions.

Mechanism of Acylation-Mediated Deprotection

The reaction is believed to proceed via an initial attack of the carboxylic anhydride on the imidazole nitrogen, facilitated by pyridine. This forms a transient N-acyl-N'-tosylimidazolium intermediate, which is then susceptible to hydrolysis to yield the deprotected imidazole.

"N-Tosyl-Histidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acyl-Tosyl_Intermediate" [label="N-Acyl-N'-Tosyl \n Imidazolium Intermediate"]; "Deprotected_Histidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"N-Tosyl-Histidine" -> "Acyl-Tosyl_Intermediate" [label=" + Acetic Anhydride \n + Pyridine"]; "Acyl-Tosyl_Intermediate" -> "Deprotected_Histidine" [label=" + H₂O (workup)"]; }

Figure 1: Proposed mechanism for mild deprotection.Detailed Protocol: Acetic Anhydride and Pyridine

This protocol is adapted from a literature procedure with demonstrated high yields.[1]

Materials:

-

N-Tosyl-histidine derivative

-

Acetic anhydride (analytical grade)

-

Pyridine (analytical grade)

-

Methanol

-

Chloroform

-

Sodium carbonate

-

Sodium sulfate

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the N-Tosyl-histidine derivative in a mixture of acetic anhydride and a small amount of pyridine (e.g., for a 1.75g sample, use 25 mL of acetic anhydride and 0.5 mL of pyridine) in a round-bottom flask.[1]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 5 hours, depending on the substrate.[1]

-

Workup - Step 1 (Evaporation): Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Workup - Step 2 (Methanolysis): Add methanol (e.g., 50 mL) to the residue and stir for 1 hour at room temperature. This step is crucial for the hydrolysis of any remaining anhydride and the acylated intermediate.

-

Workup - Step 3 (Extraction): Evaporate the methanol and methyl acetate. Add water to the residue and adjust the pH to approximately 8 with solid sodium carbonate. Extract the aqueous layer multiple times with chloroform (e.g., 5 x 50 mL).[1]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected histidine derivative.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization or column chromatography.

II. Strong Acid Cleavage: The Classical Approach

Strong acids, such as a solution of hydrogen bromide in acetic acid, are effective for cleaving the robust N-tosyl bond. However, the harshness of this method necessitates careful consideration of the substrate's stability. This approach is generally reserved for molecules that lack acid-labile functional groups.

Mechanism of Acid-Catalyzed Deprotection

Under strongly acidic conditions, the imidazole ring is protonated. The N-tosyl bond is then cleaved through a nucleophilic attack by a bromide ion, facilitated by the acidic environment.

"N-Tosyl-Histidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protonated_Intermediate" [label="Protonated Imidazole"]; "Deprotected_Histidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"N-Tosyl-Histidine" -> "Protonated_Intermediate" [label=" + H⁺ (from HBr)"]; "Protonated_Intermediate" -> "Deprotected_Histidine" [label=" + Br⁻ \n (Nucleophilic Attack)"]; }

Figure 2: Acid-catalyzed deprotection mechanism.Detailed Protocol: HBr in Acetic Acid

This protocol is a general procedure for N-tosyl deprotection using HBr in acetic acid and should be optimized for specific histidine derivatives.[2]

Materials:

-

N-Tosyl-histidine derivative

-

33% Hydrogen bromide in acetic acid

-

Phenol (as a scavenger)

-

Ice-cold water

-

Concentrated aqueous sodium hydroxide solution

-

Dichloromethane or ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the N-Tosyl-histidine derivative in 33% HBr in acetic acid. Add phenol as a scavenger to trap any reactive species generated during the reaction.[2]

-

Heating: Heat the reaction mixture to 90°C for approximately 16 hours, then reduce the temperature to 60°C and continue heating for an additional 5 hours.[2] Monitor the reaction progress by TLC or LC-MS.

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Basification: Basify the aqueous solution to a pH greater than 10 by the slow addition of a concentrated aqueous sodium hydroxide solution. This should be done in an ice bath to control the exotherm.

-

Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Potential Side Reactions: Acid-sensitive protecting groups (e.g., Boc, trityl) will be cleaved. Racemization at the alpha-carbon of histidine can occur under prolonged heating in acidic conditions.

III. Reductive Cleavage Methods

Reductive methods offer an alternative to acidic cleavage and can be particularly useful when acid-sensitive groups are present in the molecule.

A. Reductive Cleavage with Magnesium in Methanol

This method provides a mild and effective way to remove the tosyl group and is often compatible with a good range of functional groups, including alcohols.[2] The use of ultrasonication can significantly accelerate the reaction.

Mechanism of Reductive Deprotection (Mg/MeOH)

The reaction is believed to proceed through a single-electron transfer (SET) from the magnesium metal to the tosyl group, leading to the formation of a radical anion which then fragments to release the deprotected imidazole and a sulfinate anion.

"N-Tosyl-Histidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Radical_Anion" [label="Radical Anion \n Intermediate"]; "Deprotected_Histidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"N-Tosyl-Histidine" -> "Radical_Anion" [label=" + Mg (SET)"]; "Radical_Anion" -> "Deprotected_Histidine" [label=" Fragmentation \n + H⁺ (from MeOH)"]; }

Figure 3: Reductive deprotection with Mg/MeOH.Detailed Protocol: Magnesium in Methanol

This protocol is a general procedure and may require optimization for specific substrates.[2]

Materials:

-

N-Tosyl-histidine derivative

-

Anhydrous methanol

-

Magnesium turnings (10-20 equivalents)

-

Round-bottom flask

-

Magnetic stirrer

-

Ultrasonic bath (optional but recommended)

-

Celite

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve the N-Tosyl-histidine derivative in anhydrous methanol in a round-bottom flask. Add an excess of magnesium turnings.

-

Reaction: Stir the suspension at room temperature. For faster reaction, place the flask in an ultrasonic bath. Monitor the reaction progress by TLC or LC-MS.

-

Workup - Step 1 (Filtration): Upon completion, filter the reaction mixture through a pad of Celite to remove excess magnesium and magnesium salts.

-

Workup - Step 2 (Extraction): Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

B. Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a convenient alternative to traditional hydrogenation using flammable hydrogen gas.[3] Formic acid or its salts, such as ammonium formate, serve as the hydrogen donor in the presence of a palladium catalyst.

Detailed Protocol: Formic Acid and Palladium on Carbon (Pd/C)

Materials:

-

N-Tosyl-histidine derivative

-

Methanol or other suitable solvent

-

10% Palladium on carbon (10% w/w of the substrate)

-

Formic acid

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a solution of the N-Tosyl-histidine derivative in methanol, add 10% Pd/C.

-

Addition of Hydrogen Donor: Carefully add formic acid to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the product as needed by chromatography or recrystallization.

Note on Catalyst Poisoning: The imidazole ring of histidine can sometimes act as a catalyst poison. If the reaction is sluggish, increasing the catalyst loading or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be necessary.

IV. Dissolving Metal Reduction: A Powerful but Demanding Technique

Reduction with sodium in liquid ammonia is a classic and powerful method for the cleavage of sulfonamides. However, it requires specialized equipment and careful handling of hazardous materials.

Mechanism of Dissolving Metal Reduction

This reaction proceeds via a single-electron transfer from the dissolved sodium to the tosyl group, leading to the formation of a radical anion that subsequently fragments.

"N-Tosyl-Histidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Radical_Anion" [label="Radical Anion \n Intermediate"]; "Deprotected_Histidine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"N-Tosyl-Histidine" -> "Radical_Anion" [label=" + Na in liq. NH₃ (SET)"]; "Radical_Anion" -> "Deprotected_Histidine" [label=" Fragmentation \n + H⁺ (from NH₄Cl quench)"]; }

Figure 4: Dissolving metal reduction mechanism.Due to the hazardous nature of this procedure, a detailed protocol is not provided here. Researchers should consult specialized literature and ensure they have the appropriate safety measures and equipment in place before attempting this reaction.

Conclusion and Best Practices

The deprotection of the tosyl group from the histidine imidazole ring is a critical step that requires careful planning and execution. The choice of method should be guided by the stability of the substrate and the presence of other functional groups.

-

For sensitive molecules, the mild acylation method with acetic anhydride and pyridine is often the preferred choice due to its high yields and gentle conditions.

-

Reductive cleavage with Mg/MeOH also offers a mild alternative.

-

Catalytic transfer hydrogenation is a convenient and generally mild method, but catalyst poisoning can be a concern.

-

Strong acid cleavage and dissolving metal reduction are powerful but harsh methods that should be reserved for robust substrates where other methods have failed.

It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate before proceeding to a larger scale. Careful monitoring of the reaction progress by TLC or LC-MS is essential to ensure complete deprotection and to minimize the formation of side products.

References

- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Journal of Chemical Research, Synopses, (7), 108.

- van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(15), 2677-2678.

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.

- Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742.

- Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601.

- Gong, H., & McMurray, J. S. (2009). Palladium-catalyzed transfer hydrogenation of saturated compounds using formic acid as the hydrogen source. Tetrahedron Letters, 50(1), 134-136.

- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.

- Lewandowska, E., Wnuk, S. F., & Robins, M. J. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 63(18), 6294-6297.

- Bajwa, J. S. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427.

- van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(15), 2677-2678.

- Roy, M. S., Meng, X., Koda, K., Shrestha, A., Putman, J., Gout, D., ... & Lovely, C. J. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. Organic & Biomolecular Chemistry.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

ResearchGate. (2018, February 5). How to remove a tosyl-group from an imidazole ring?. Available at: [Link]

Sources

Application Notes and Protocols for In Situ Neutralization Techniques Involving Boc-Amino Acid DCHA Salts

Abstract

This comprehensive guide provides detailed application notes and protocols for the effective use of N-α-tert-Butyloxycarbonyl (Boc) protected amino acid dicyclohexylammonium (DCHA) salts in synthetic workflows, with a focus on the principles and execution of in situ neutralization for peptide synthesis. While Boc-amino acid DCHA salts offer superior stability and handling, their direct use in coupling reactions is precluded. This document elucidates the mandatory preliminary conversion to the free acid and subsequently details the highly efficient in situ neutralization protocols in Boc-based Solid-Phase Peptide Synthesis (SPPS) that have revolutionized the synthesis of complex and aggregation-prone peptides. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize peptide synthesis through robust and field-proven methodologies.

Introduction: The Strategic Advantage of Boc-Amino Acid DCHA Salts

In the realm of peptide synthesis, the stability of protected amino acid derivatives is paramount for ensuring high purity and yield of the final product. Many N-α-Boc-protected amino acids are not inherently crystalline or may exhibit instability as free acids.[1] To surmount this challenge, they are often converted into dicyclohexylammonium (DCHA) salts. The formation of a salt with the bulky, non-hygroscopic base dicyclohexylamine results in a stable, crystalline solid that is less susceptible to degradation from environmental factors like temperature and humidity.[1]

The enhanced solid-state stability of DCHA salts simplifies long-term storage and handling.[1] However, it is a critical and often misunderstood point that the DCHA salt form must be converted back to the free carboxylic acid prior to its activation and use in peptide coupling reactions.[2][3] The term "in situ neutralization" in the context of Boc-chemistry SPPS refers not to the DCHA salt of the incoming amino acid, but to the neutralization of the N-terminal trifluoroacetate (TFA) salt of the growing peptide chain on the solid support, which is performed simultaneously with the coupling step.[4][5] This advanced technique streamlines the synthesis cycle and significantly mitigates common side reactions.[6][7]

This document will first detail the requisite conversion of the DCHA salt to its active, free acid form and then provide in-depth protocols for the powerful in situ neutralization strategy in Boc-SPPS.

The Prerequisite: Conversion of Boc-Amino Acid DCHA Salt to Free Acid

Before a Boc-amino acid DCHA salt can be utilized in peptide synthesis, the dicyclohexylamine must be removed to liberate the free carboxylic acid. This is a straightforward acid-base extraction procedure. The salt is dissolved or suspended in an organic solvent, and the solution is washed with a dilute aqueous acid, which protonates the dicyclohexylamine, rendering it water-soluble and drawing it into the aqueous phase. The free acid form of the Boc-amino acid remains in the organic layer.[2][3]

Protocol 1: Standard Conversion of DCHA Salt to Free Acid

Objective: To quantitatively convert a Boc-amino acid DCHA salt into its free acid form for use in subsequent coupling reactions.

Materials:

-

Boc-amino acid DCHA salt

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

10% aqueous Potassium Bisulfate (KHSO₄) or 5-10% aqueous Phosphoric Acid (H₃PO₄)[2][3]

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Dissolution: Suspend the Boc-amino acid DCHA salt (1 part by weight) in 5-10 volume parts of ethyl acetate or DCM in a separatory funnel.[3] For acid-labile protecting groups, it is advisable to use pre-chilled solvents (-20°C).[3]

-

Acidic Wash: Add the cold aqueous KHSO₄ or H₃PO₄ solution to the separatory funnel. Shake vigorously for 1-2 minutes. The DCHA salt will dissolve as the dicyclohexylamine is extracted into the aqueous phase.[3] Allow the layers to separate completely. The lower, aqueous phase should have a pH of 2-3.[3]

-

Separation: Drain and discard the lower aqueous layer.

-

Repeat Wash: Repeat the acidic wash (Step 2) one to two more times to ensure complete removal of dicyclohexylamine.[2]

-

Water Wash: Wash the organic layer with deionized water (2-3 times) until the pH of the aqueous wash is neutral (≥4).[3] This removes any residual mineral acid.

-

Drying: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting product is the Boc-amino acid free acid, which may be a solid, oil, or foam.[3] This product can be used directly in the activation step for peptide coupling.

Diagram 1: Workflow for DCHA Salt to Free Acid Conversion This diagram illustrates the essential steps for liberating the free carboxylic acid from its DCHA salt, a mandatory prerequisite for its use in peptide synthesis.

Caption: Workflow for converting a Boc-amino acid DCHA salt to its free acid form.

In Situ Neutralization: The Core of Modern Boc-SPPS

The cornerstone of the in situ neutralization protocol is the simultaneous neutralization of the resin-bound N-terminal ammonium salt and the coupling of the incoming activated amino acid.[4] In traditional Boc-SPPS, these are discrete steps separated by extensive washing, which increases cycle times and exposes the deprotected amine to potential side reactions and aggregation.[6]

By combining these steps, the free amine is generated in the presence of the activated acylating agent, ensuring it is immediately consumed in the desired peptide bond formation. This strategy dramatically reduces the lifetime of the free N-terminal amine, a state that is prone to aggregation, especially in hydrophobic or "difficult" sequences.[4][6] The result is a significant enhancement in crude peptide purity and overall yield.[7]

Comparative Analysis: Standard vs. In Situ Neutralization

| Feature | Standard Neutralization Protocol | In Situ Neutralization Protocol |

| Workflow | 1. Boc Deprotection (TFA) 2. Wash (DCM/DMF) 3. Neutralization (DIEA) 4. Wash (DMF) 5. Coupling (Activated AA) | 1. Boc Deprotection (TFA) 2. Wash (DMF flow wash) 3. Combined Neutralization & Coupling |

| Cycle Time | Longer (typically >30 minutes) | Shorter (as low as 15-19 minutes)[4] |

| Aggregation Risk | Higher, due to the presence of a free amine intermediate before coupling. | Minimized, as the free amine is acylated immediately upon formation.[6] |

| Efficiency | Lower, especially for difficult sequences. | Higher, leading to better purity and yield.[4][7] |

| Reagent Usage | Higher solvent volume due to extra wash steps. | Lower solvent volume. |

Diagram 2: Chemical Mechanism of In Situ Neutralization and Coupling This diagram depicts the key chemical transformations occurring on the solid support during the combined neutralization and coupling step in Boc-SPPS.

Caption: The in situ neutralization process in Boc-SPPS.

Protocols for In Situ Neutralization in Boc-SPPS

The following protocols are designed for both manual and automated synthesis and assume the Boc-amino acid has been converted to its free acid form as described in Section 2.

Protocol 2: Manual In Situ Neutralization for Boc-SPPS

Objective: To perform a single coupling cycle using the manual in situ neutralization technique. This protocol is suitable for a 0.1 to 0.5 mmol synthesis scale.

Materials:

-

Peptide-resin swelled in Dichloromethane (DCM).

-

100% Trifluoroacetic Acid (TFA).

-

Dimethylformamide (DMF), peptide synthesis grade.

-

Boc-amino acid (free acid), 4 equivalents based on resin substitution.

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), 3.9 equivalents.

-

Diisopropylethylamine (DIEA), 6 equivalents.

-

SPPS reaction vessel with shaker.

Methodology:

-

Boc Deprotection:

-

Washing:

-

Perform a single, short (30-60 seconds) flow wash with DMF to remove residual TFA.[4] Do NOT proceed to a separate neutralization step.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve the Boc-amino acid (4 equiv.) and HBTU (3.9 equiv.) in a minimal volume of DMF.

-

-

In Situ Neutralization and Coupling:

-

Post-Coupling Wash:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3 x 1 minute).

-

-

Cycle Repetition: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: General Automated Synthesizer Protocol

Objective: To adapt the in situ neutralization protocol for an automated peptide synthesizer.

Programming Parameters:

-

Deprotection: Two treatments with 100% TFA for 1-2 minutes each.

-

Washing: Program a single, rapid DMF wash post-deprotection (e.g., 30 seconds).

-

Coupling:

-

Deliver the pre-activated solution of Boc-amino acid and coupling agent (e.g., HBTU in DMF) to the reaction vessel.

-

Immediately follow with the delivery of the neutralization base (DIEA).

-

Set the reaction time for 10-15 minutes with agitation.

-

-

Post-Coupling Washes: Program 3-4 DMF washes to remove excess reagents before initiating the next cycle.

Troubleshooting and Key Considerations

-

Incomplete DCHA Salt Conversion: Residual dicyclohexylamine can interfere with the coupling reaction by competing with the N-terminal amine. Ensure the aqueous wash in Protocol 1 is acidic (pH 2-3) to guarantee complete extraction.

-

Racemization: While minimal with this protocol, racemization is always a potential risk. Using HBTU/DIEA is a well-established, low-racemization method.[4] Avoid pre-activating the amino acid for extended periods before adding it to the resin.

-